molecular formula C10H18N4O2 B13544179 Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate

Cat. No.: B13544179
M. Wt: 226.28 g/mol
InChI Key: OVZKPEVWOSBTJP-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with methyl groups and a propanoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with appropriate reagents to introduce the ester and amino functionalities. One common method involves the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate: A related compound with a different substitution pattern on the triazole ring.

    3-Methyl-1H-1,2,4-triazole: Another triazole derivative with a single methyl group.

Uniqueness

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate

InChI

InChI=1S/C10H18N4O2/c1-7-12-8(2)14(13-7)6-10(3,11-4)9(15)16-5/h11H,6H2,1-5H3

InChI Key

OVZKPEVWOSBTJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)(C(=O)OC)NC

Origin of Product

United States

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